

2,5-Dichlorotoluene CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorotoluene

Cat. No.: B098588

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dichlorotoluene**, a significant chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the development of therapeutic agents and other commercially important compounds. The information is presented to support research, development, and manufacturing activities involving this versatile molecule.

Chemical Identity and Physicochemical Properties

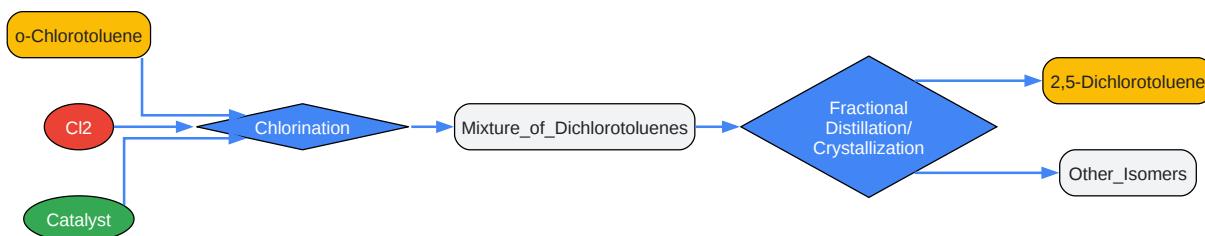
2,5-Dichlorotoluene, also known as 1,4-dichloro-2-methylbenzene, is an aromatic organic compound. Its chemical structure consists of a toluene molecule substituted with two chlorine atoms at the 2 and 5 positions of the benzene ring.

Table 1: Chemical Identifiers for **2,5-Dichlorotoluene**

Identifier	Value
CAS Number	19398-61-9 [1]
Molecular Formula	C ₇ H ₆ Cl ₂ [1]
Synonyms	1,4-Dichloro-2-methylbenzene, 2,5-DCT

The physicochemical properties of **2,5-Dichlorotoluene** are critical for its handling, storage, and application in various chemical reactions. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of **2,5-Dichlorotoluene**


Property	Value
Molecular Weight	161.03 g/mol
Appearance	Colorless to pale yellow liquid [1]
Odor	Strong, pungent
Melting Point	4-5 °C
Boiling Point	197-200 °C
Density	1.254 g/mL at 25 °C
Solubility	Sparingly soluble in water; soluble in organic solvents
Flash Point	79 °C

Synthesis of 2,5-Dichlorotoluene

The synthesis of **2,5-Dichlorotoluene** can be achieved through various methods. The selection of a specific route often depends on the desired purity, yield, and the availability of starting materials. Two primary industrial methods are the chlorination of o-chlorotoluene and the chlorination of a 4-substituted toluene followed by dealkylation.

Synthesis via Chlorination of o-Chlorotoluene

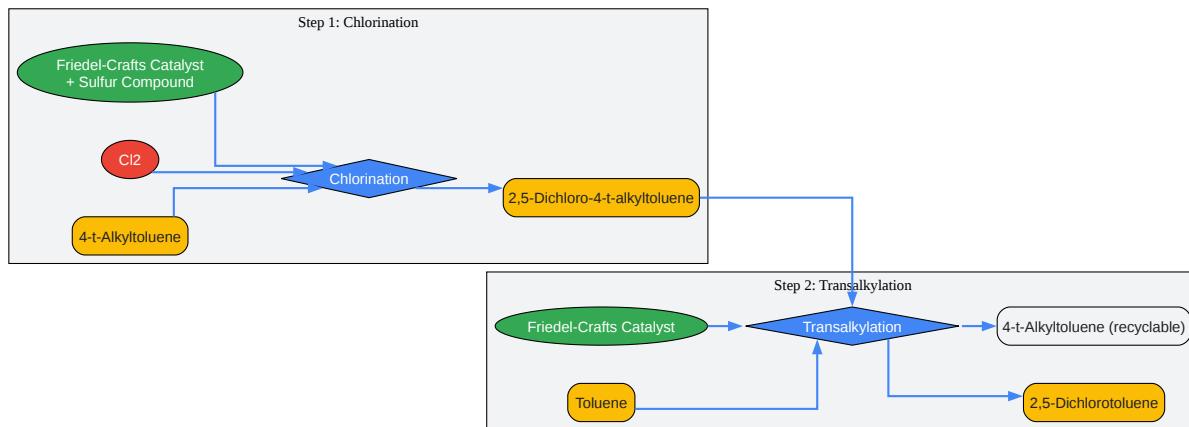
A common method for the production of **2,5-Dichlorotoluene** involves the direct chlorination of o-chlorotoluene in the presence of a catalyst. This process yields a mixture of dichlorotoluene isomers, from which the 2,5-isomer can be separated. The use of specific catalysts can enhance the selectivity towards the desired product.

[Click to download full resolution via product page](#)

Synthesis of 2,5-Dichlorotoluene from o-Chlorotoluene.

Experimental Protocol:

The chlorination of ortho-chlorotoluene is conducted by introducing chlorine gas into the starting material in the presence of a catalyst system.[2] A combination of a ring-chlorination catalyst (e.g., iron, ferrocene, zirconium tetrachloride, or aluminum chloride) and a co-catalyst containing sulfur (e.g., sulfur monochloride) has been shown to improve the yield of the 2,5-isomer.[2]


- **Reaction Setup:** A reaction vessel equipped with a stirrer, gas inlet tube, thermometer, and a reflux condenser is charged with ortho-chlorotoluene and the catalyst system. The catalyst system may consist of a metal sulfide or a mixture of a ring-chlorination catalyst and a sulfur-containing co-catalyst.[2]
- **Chlorination:** Chlorine gas is bubbled through the reaction mixture. The reaction is exothermic, and cooling may be necessary to maintain the temperature in the preferred

range of 20°C to 50°C.[2]

- Monitoring: The progress of the reaction is monitored by measuring the increase in weight or specific gravity of the reaction mixture until the desired degree of chlorination is achieved, typically when the mixture contains at least 50% dichlorotoluenes.[2]
- Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst. The resulting mixture of dichlorotoluene isomers is then subjected to fractional distillation or crystallization to isolate the substantially pure **2,5-Dichlorotoluene**.[2]

Synthesis via Chlorination of 4-tert-Alkyltoluene and Transalkylation

This method involves a two-step process that offers high selectivity and yield of **2,5-Dichlorotoluene**.[3]

[Click to download full resolution via product page](#)

Synthesis of **2,5-Dichlorotoluene** via a Two-Step Process.

Experimental Protocol:

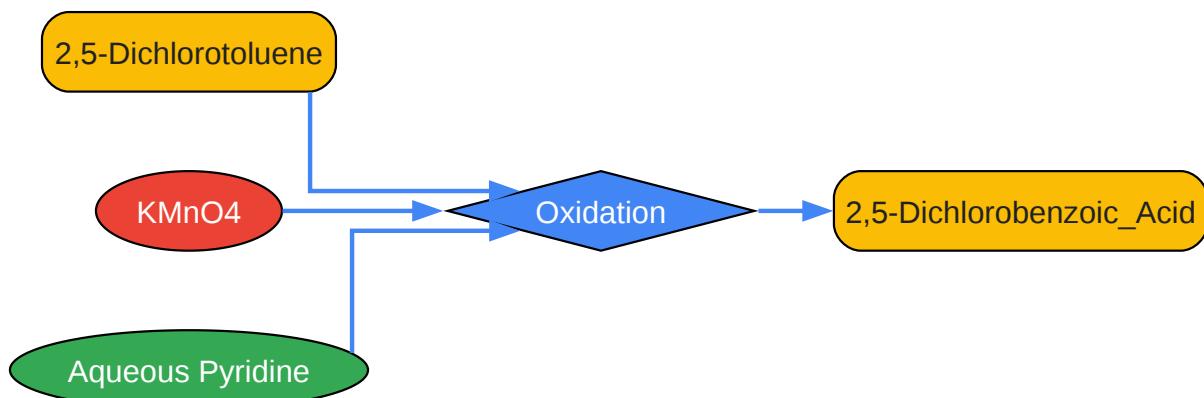
Step 1: Chlorination of 4-isopropyltoluene[3]

- Reaction Setup: To 264 g (2.0 mol) of 4-isopropyltoluene, add 3.3 g (0.020 mol) of anhydrous ferric chloride (FeCl₃) and 1.5 g (0.047 mol) of sulfur as catalysts.
- Chlorination: Gaseous chlorine is introduced into the mixture at a rate of 40 liters/hour while maintaining the temperature at 45°C. The chlorination is continued until the degree of

chlorination reaches 2.1.

- Isolation of Intermediate: The catalyst is removed from the reaction mixture, and the unreacted starting material and monochloro derivatives are recycled via distillation. The resulting 2,5-dichloro-4-isopropyltoluene is separated from the distillation residue.

Step 2: Transalkylation[3]


- Reaction Setup: 267 g (1.3 mol) of the obtained 2,5-dichloro-4-isopropyltoluene is added to 2000 g of toluene. 64 g (0.48 mol) of anhydrous aluminum chloride is added as a catalyst.
- Reaction: The mixture is stirred vigorously at room temperature for 5 hours.
- Work-up and Purification: The reaction mixture is washed with water to remove the catalyst. The organic layer is then distilled to yield 190 g of **2,5-Dichlorotoluene** and 168 g of 4-isopropyltoluene, which can be recycled.[3]

Applications in Synthesis

2,5-Dichlorotoluene is a valuable intermediate in the synthesis of various fine chemicals, particularly in the pharmaceutical and agrochemical sectors.

Synthesis of 2,5-Dichlorobenzoic Acid

A primary application of **2,5-Dichlorotoluene** is its oxidation to 2,5-dichlorobenzoic acid, a key building block for pharmaceuticals and herbicides.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 3. US4822928A - Process for producing 2,5-dichlorotoluene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,5-Dichlorotoluene CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098588#2-5-dichlorotoluene-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com